

In-depth Technical Guide: 4-Phenylbutane-2-thiol (CAS 363136-33-8)

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Compound of Interest

Compound Name: 4-Phenylbutane-2-thiol

Cat. No.: B15270998

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A comprehensive review of the currently available scientific and technical data for **4-Phenylbutane-2-thiol**, intended for researchers, scientists, and drug development professionals.

Introduction

4-Phenylbutane-2-thiol, with the Chemical Abstracts Service (CAS) number 363136-33-8, is a sulfur-containing organic compound. Its structure consists of a butane chain with a phenyl group attached to the fourth carbon and a thiol group at the second position. The presence of the thiol group suggests potential for various chemical reactions and biological interactions, as thiols are known to be nucleophilic and can participate in redox reactions. This guide aims to provide a thorough overview of the existing technical information for this compound.

Physicochemical Properties

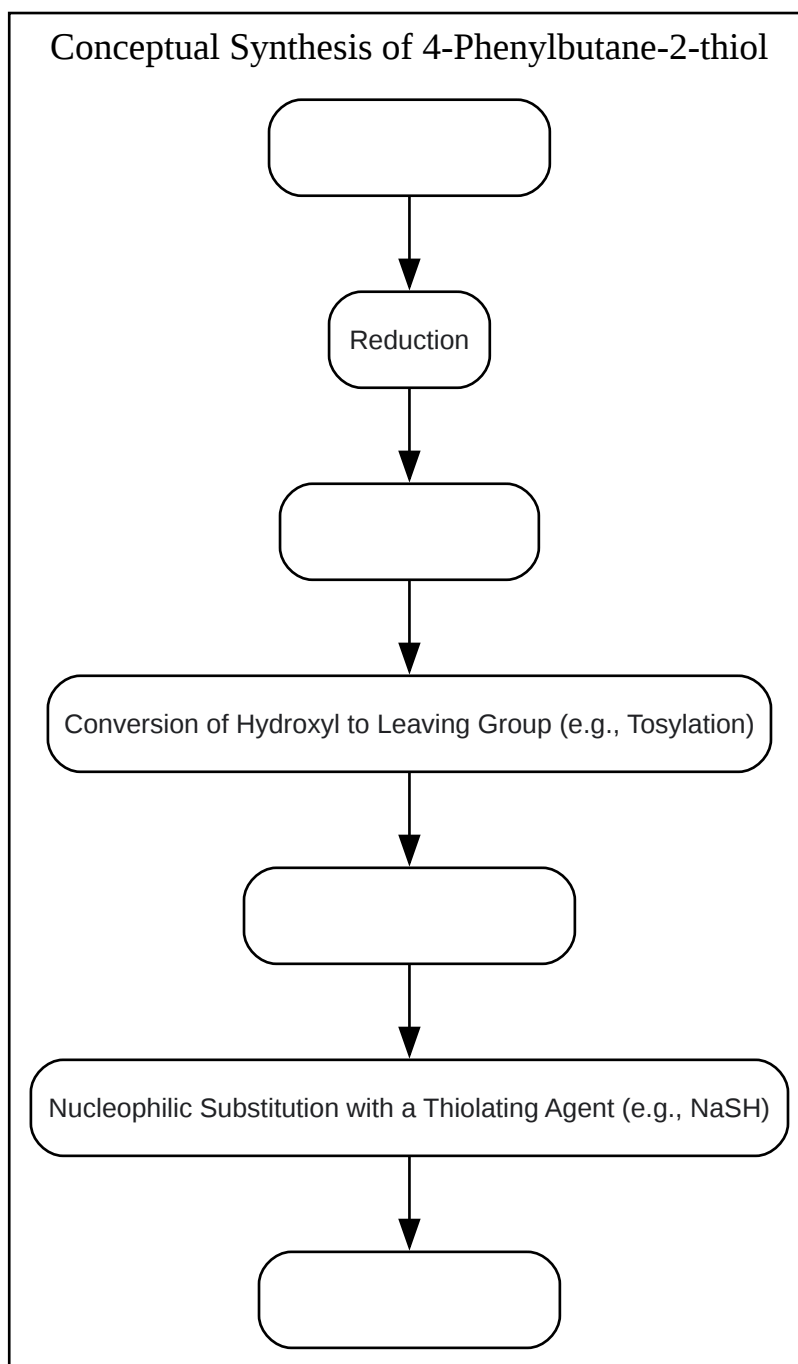
A summary of the key physicochemical properties of **4-Phenylbutane-2-thiol** is presented in the table below. This information is primarily derived from computational models and chemical database entries.

Property	Value	Source
CAS Number	363136-33-8	N/A
Molecular Formula	C ₁₀ H ₁₄ S	PubChem[1]
Molecular Weight	166.29 g/mol	PubChem[1]
IUPAC Name	4-phenylbutane-2-thiol	PubChem[1]
SMILES	<chem>CC(S)CCC1=CC=CC=C1</chem>	PubChem[1]
InChI	InChI=1S/C10H14S/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3	PubChem[1]
XLogP3-AA (LogP)	3.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	166.08162162	PubChem[1]
Monoisotopic Mass	166.08162162	PubChem[1]
Topological Polar Surface Area	1 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]

Synthesis and Availability

Currently, detailed experimental protocols for the synthesis of **4-Phenylbutane-2-thiol** are not readily available in published scientific literature. The compound is listed by several chemical suppliers as a research chemical, suggesting that it is available for purchase in small quantities for laboratory use. The synthesis workflow, based on general principles of organic chemistry, would likely involve the introduction of a thiol group to a 4-phenylbutane precursor.

A potential, though unverified, synthetic pathway could be conceptualized as follows:



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Caption: A hypothetical synthetic route for **4-Phenylbutane-2-thiol**.

Biological and Pharmacological Data

A comprehensive search of scientific databases and patent literature reveals a significant lack of information regarding the biological activity and pharmacological properties of **4-Phenylbutane-2-thiol**. At present, there are no published studies detailing its mechanism of action, its potential as a therapeutic agent, or its effects on any biological signaling pathways.

The absence of such data means that no quantitative data on biological activity (e.g., IC_{50} , EC_{50} , K_i) can be presented. Furthermore, without any described biological effects, it is not possible to create diagrams of signaling pathways or experimental workflows related to this specific compound.

Experimental Protocols

Consistent with the lack of biological data, there are no published experimental protocols that utilize **4-Phenylbutane-2-thiol** as a research tool or investigate its properties in biological systems.

Conclusion and Future Directions

4-Phenylbutane-2-thiol (CAS 363136-33-8) is a commercially available compound for which basic physicochemical properties have been computationally predicted. However, there is a notable absence of published research on its synthesis, biological activity, and potential applications in drug discovery and development.

For researchers interested in this molecule, the initial steps would involve:

- De novo synthesis and characterization: Developing and publishing a robust synthetic protocol.
- In vitro screening: Assessing the compound's activity against a broad range of biological targets to identify potential areas of interest.
- Toxicology and ADME profiling: Early-stage assessment of its safety and pharmacokinetic properties.

Until such foundational research is conducted and published, the potential of **4-Phenylbutane-2-thiol** in the fields of pharmacology and drug development remains unknown. This guide will be updated as new information becomes publicly available.

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References

- 1. 4-Phenylbutane-2-thiol | C₁₀H₁₄S | CID 17833011 - PubChem [pubchem.ncbi.nlm.nih.gov]
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